叔丁基 2-((1H-1,2,3-三唑-1-基)甲基)吡咯烷-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

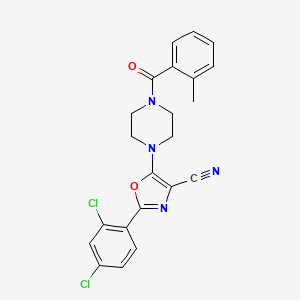

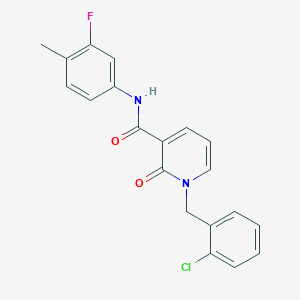

The compound tert-butyl 2-((1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate is a chemical entity that can be considered an intermediate or a building block in the synthesis of various biologically active compounds. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related tert-butyl pyrrolidine derivatives and their synthesis, which can provide insights into the potential synthesis and properties of the compound .

Synthesis Analysis

The synthesis of tert-butyl pyrrolidine derivatives often involves multi-step reactions, starting from readily available materials. For instance, the synthesis of tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, an intermediate for nicotinic acetylcholine receptor agonists, was optimized through a one-pot process involving debenzylation and ring hydrogenation . Similarly, the synthesis of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was achieved in three steps from tert-butyl-4-hydroxypiperdine-1-carboxylate . These examples suggest that the synthesis of tert-butyl 2-((1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate would likely involve a multi-step process, potentially starting from a simple pyrrolidine derivative and introducing the triazolylmethyl group in one of the steps.

Molecular Structure Analysis

The molecular structure of tert-butyl pyrrolidine derivatives is often confirmed using spectroscopic methods such as NMR and MS, as well as X-ray crystallography. For example, the structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was confirmed by X-ray diffraction studies . These techniques would be essential in confirming the structure of tert-butyl 2-((1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate after its synthesis.

Chemical Reactions Analysis

Tert-butyl pyrrolidine derivatives can undergo various chemical reactions, which can be used to further modify the compound or to synthesize other related compounds. For example, tert-butyl 4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate was used in a Diels-Alder reaction with maleic anhydride to form a hexahydrofuro[3,4-h]isoquinoline derivative . The reactivity of the tert-butyl pyrrolidine core can be exploited in similar fashion for the compound , potentially engaging in cycloaddition reactions or nucleophilic substitutions depending on the functional groups present.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl pyrrolidine derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the pyrrolidine ring. For instance, the presence of a tert-butyl group generally increases the steric bulk and can affect the compound's reactivity and physical properties. The specific properties of tert-butyl 2-((1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate would need to be determined experimentally following its synthesis.

科学研究应用

合成和结构分析

- 叔丁基 2-((苯硫基)羰基)吡咯烷-1-羧酸酯的合成,一种与叔丁基 2-((1H-1,2,3-三唑-1-基)甲基)吡咯烷-1-羧酸酯相关的化合物,是通过混合酸酐法实现的,并通过光谱和 X 射线衍射研究对其进行表征,揭示了其在三斜晶系空间群 P1 中的晶体结构 (Naveen 等人,2007)。

在生物分子合成中的应用

- 一项研究描述了通过原位叠氮化和 Cu(I) 催化的叠氮化物-炔烃环加成反应,高效一步合成烷基 3-[4-(芳基或杂芳基)-1H-1,2,3-三唑-1-基]噻吩并[3,2-b]吡啶-2-羧酸酯。该方法可能与叔丁基 2-((1H-1,2,3-三唑-1-基)甲基)吡咯烷-1-羧酸酯有关,具有广泛的应用范围,并且产物可能具有生物活性,无需色谱纯化即可获得良好至高产率 (Rodrigues & Queiroz,2016)。

抗脂质血症药物的开发

- 探索了与叔丁基 2-((1H-1,2,3-三唑-1-基)甲基)吡咯烷-1-羧酸酯相关的化合物的旋光异构体的合成。这些异构体用作抗脂质血症药物,通过手性柱色谱分离和其他方法制备。它们在体外抑制脂肪酸和固醇生物合成的活性显着 (Ohno 等人,1999)。

在临床药物中的作用

- 一项研究重点关注带有 1,2,4-三唑环的反式 N-取代吡咯烷衍生物的合成。该研究强调了 1,2,4-三唑核心基序在临床药物中的重要性,例如 Rizatriptan(抗偏头痛药)、利巴韦林(抗病毒药)等。该方法可能与了解叔丁基 2-((1H-1,2,3-三唑-1-基)甲基)吡咯烷-1-羧酸酯在药物开发中的应用有关 (Prasad 等人,2021)。

作用机制

Target of Action

Similar compounds have been used as ligands in copper (i)-catalyzed azide-alkyne cycloaddition (cuaac) reactions . This suggests that the compound could potentially interact with copper ions in biological systems.

Mode of Action

The compound acts as a ligand in CuAAC reactions, which are a type of click chemistry . Click chemistry is a powerful tool for bioconjugation, the process of joining two biomolecules together. The compound’s triazole ring can coordinate to a copper (I) ion, accelerating the reaction rate and suppressing cell cytotoxicity .

Biochemical Pathways

The compound is involved in the CuAAC reaction pathway . This reaction is often used in bioconjugation, allowing for the attachment of various functional groups to biomolecules. The downstream effects of this can vary widely depending on the specific functional groups and biomolecules involved.

Pharmacokinetics

Its water-soluble nature suggests it could have good bioavailability .

Result of Action

The result of the compound’s action is the facilitation of CuAAC reactions . This can lead to the formation of new covalent bonds between biomolecules, enabling the creation of complex biological constructs. The exact molecular and cellular effects would depend on the specific context of the reaction.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound is water-soluble, suggesting it can function effectively in aqueous environments . Additionally, its storage temperature is recommended to be 2-8°C, indicating that it may be sensitive to heat .

属性

IUPAC Name |

tert-butyl 2-(triazol-1-ylmethyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)16-7-4-5-10(16)9-15-8-6-13-14-15/h6,8,10H,4-5,7,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SINIGBLLOBVQEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CN2C=CN=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 2-((1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

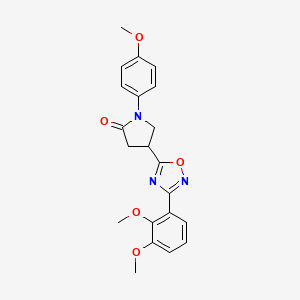

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B3009745.png)

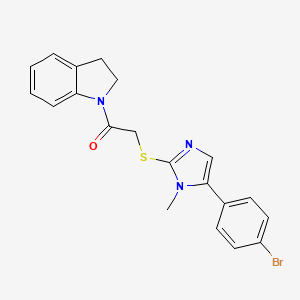

![2-(3-bromobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B3009747.png)

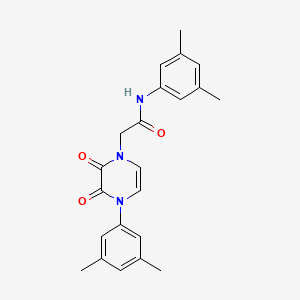

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B3009754.png)